molecular formula C11H9N5O3 B6020124 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid

2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid

Cat. No.: B6020124
M. Wt: 259.22 g/mol
InChI Key: NAWKMIXHJHXJCO-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocyclic system with significant promise in medicinal chemistry and drug discovery. Although specific biological data for 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid is not yet widely published, its core structure is associated with several key research applications. The TP ring system is isoelectronic with the purine ring, making it a compelling bio-isostere for purines in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) . This potential for kinase modulation makes TP-based compounds valuable tools for investigating pathways in oncology and cellular signaling. Beyond its role as a purine surrogate, the TP scaffold exhibits notable metal-chelating properties. The electron pairs on its nitrogen atoms (N1, N3, and N4) allow it to act as a versatile ligand, forming stable mono- or bidentate complexes with various metal ions . This characteristic has been exploited in research to develop anti-parasitic agents targeting Leishmania and Trypanosoma cruzi , as well as in exploring anti-cancer therapies involving platinum and ruthenium complexes . Furthermore, the specific substitution pattern of your compound of interest—featuring a 6-oxo (or 7-keto) group and a propanoic acid chain—suggests potential for diverse intermolecular interactions. The keto group can participate in tautomerism and hydrogen bonding, which can influence binding affinity and selectivity, while the propanoic acid moiety can enhance solubility and provide a handle for further chemical modification or for interacting with charged binding pockets . Researchers are investigating these structural features in the context of designing novel therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases .

Properties

IUPAC Name

2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-6(10(18)19)15-3-2-8-7(9(15)17)4-12-11-13-5-14-16(8)11/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWKMIXHJHXJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino-Carboxamide Precursors

Amino-carboxamide derivatives undergo cyclization in the presence of triethyl orthoformate (TEOF) under reflux conditions. For example, 3-amino-6-chloropyridine-2-carboxamide reacts with TEOF at 145°C for 3 hours, yielding 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with a 72% yield. This method leverages the nucleophilic attack of the amino group on the orthoformate-derived electrophile, followed by intramolecular cyclization.

Reaction Conditions:

  • Solvent: TEOF (neat)

  • Temperature: 140–145°C

  • Time: 2–3 hours

  • Yield: 42–80%

Acid-Catalyzed Cyclization

Alternative protocols employ sulfuric acid (90%) to mediate cyclization. For instance, 6-chloro-3-nitropyridine-2-carboxamide undergoes hydrolysis and reduction to form 3-amino-6-chloropyridine-2-carboxamide, which cyclizes in TEOF to yield the pyrido-pyrimidinone core. This method emphasizes the role of acidic conditions in facilitating dehydration and ring closure.

Triazolo Ring Installation: Triazolo[1,5-a]Pyrimidine Formation

The fusion of the triazolo ring to the pyrido-pyrimidinone scaffold is achieved via cyclocondensation reactions.

Green Chemistry Approach

A solvent-free method utilizes lemon juice as a biocatalyst to promote the reaction between α-cyanoketene-S,S-dithioacetal and pyrido-pyrimidinone derivatives. For example, 2-(bis(methylthio)methylene)malononitrile reacts with 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one in water–ethanol (8:2) at reflux for 4–6 hours, yielding the triazolo-pyrimidine product with 74% efficiency. The citric acid in lemon juice acts as a proton donor, accelerating imine formation and subsequent cyclization.

Key Parameters:

  • Catalyst: Fresh lemon juice (1 mL)

  • Solvent: Water–ethanol (8:2)

  • Temperature: Reflux (~78°C)

  • Yield: 74%

Thermal Cyclization

Thermal methods involve heating precursors in polar aprotic solvents. A representative procedure reacts 2-(2-hydroxyphenyl)-1,2-dihydro-triazolo[1,5-a]pyrimidine-3(5H)-yl)propanoic acid with acetylacetone or ethyl acetoacetate under reflux in ethanol, forming the triazolo-pyrimidine ring. This route prioritizes temperature control to prevent side reactions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Green ChemistryLemon juice, water–ethanol, reflux74%Eco-friendly, minimal purificationLonger reaction time (4–6 hours)
Thermal CyclizationEthanol, reflux68%High regioselectivityRequires excess acetylacetone
TEOF-MediatedNeat TEOF, 145°C80%Rapid (2–3 hours), high yieldHigh temperature, specialized setup
Palladium-CatalyzedDioxane–water, Pd(PPh3)477%Functional group toleranceCostly catalysts, moderate yields

Challenges and Optimization Strategies

  • Regiochemical Control: Competing cyclization pathways may yield isomeric byproducts. Using electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring directs cyclization to the desired position.

  • Solvent Selection: Ethanol–water mixtures enhance solubility of polar intermediates, while toluene facilitates high-temperature reactions.

  • Catalyst Recycling: Lemon juice can be reused up to three times without significant loss of activity, reducing costs .

Biological Activity

The compound 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid has garnered attention in recent years due to its potential biological activities. This compound features a complex structure characterized by a pyrido-triazolo-pyrimidine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇N₅O₃
  • Molecular Weight : 245.19 g/mol
  • CAS Number : 1030456-82-6

The structural complexity of this compound suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Notable Activity
Compound 6dHepG213.004Significant anti-proliferative activity
Compound 6eHepG228.399Lowest potency observed
Compound 6bHepG2Not specifiedModerate activity

The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances the anti-proliferative activity of these compounds. For example, compound 6d exhibited the most potent activity due to its specific substituents at the ortho and meta positions of the aryl ring .

The interaction studies suggest that these compounds may bind to key proteins involved in cancer proliferation. For instance, compound 6d was found to interact with Protein Kinase B (PKB), forming hydrogen bonds and engaging in van der Waals interactions with several amino acid residues .

Antimicrobial and Anti-inflammatory Properties

Compounds with similar heterocyclic structures have also been reported to exhibit antimicrobial and anti-inflammatory activities. Preliminary studies indicate that these compounds can inhibit bacterial growth and modulate inflammatory pathways, although specific data on the biological activity of this compound itself is limited.

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of triazole-pyrimidine compounds. The study utilized ultrasound-assisted synthesis methods to enhance yields and reduce reaction times. The resulting compounds were screened against HepG2 liver cancer cells using MTT assays, demonstrating varying degrees of cytotoxicity based on structural modifications .

Comparison with Similar Compounds

Key Observations:

Bioactivity: Derivatives with electron-withdrawing groups (e.g., cyano, methylthio) or aromatic substituents (e.g., hydroxyphenyl, phenyl) exhibit enhanced antimicrobial or antiproliferative activity compared to the target compound .

Acid Chain Length: The propanoic acid chain in the target compound may offer improved solubility over acetic acid analogs (e.g., C₁₁H₈N₄O₃), though stability issues led to discontinuation of some derivatives .

Electrochemical Behavior: S1-TP and related triazolopyrimidinones show distinct oxidation/reduction peaks, suggesting utility in drug metabolism studies. The absence of a methoxyphenyl group in the target compound may alter its redox profile .

Pharmacological Potential

  • While direct data are lacking, the propanoic acid group’s presence aligns with bioactive analogs. For example, S3-TP (morpholinomethyl-substituted) demonstrated DNA interaction in electrochemical studies, hinting at possible mechanisms for the target compound .
  • Antiproliferative activity in ’s carboxamide derivatives suggests that modifying the triazolo-pyrimidine core’s substituents could enhance therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For example, pyrazolo-pyrimidine derivatives are often synthesized via acid-catalyzed cyclization of aldehyde intermediates (e.g., 4-chlorobenzaldehyde) with triazole derivatives under reflux conditions . Key considerations include:

  • Reagent selection : Use of catalysts like potassium carbonate or DMF as a solvent to facilitate ring closure .
  • Temperature control : Maintaining precise temperatures (e.g., 80–100°C) to avoid side reactions .
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol) to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Answer : Combine multiple analytical methods:

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) to confirm fused-ring systems .
  • LC-MS/HPLC : Verify molecular ion peaks ([M+H]+) and purity (>95%) .
  • Elemental analysis : Cross-check calculated vs. experimental C/H/N ratios (e.g., C: 58.83% vs. 59.01% in pyrazolo-pyrimidine analogs) .

Q. What are the recommended strategies for improving aqueous solubility of this compound for in vitro assays?

  • Answer :

  • Derivatization : Introduce polar groups (e.g., carboxylic acid or amide moieties) via post-synthetic modifications .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Salt formation : Explore sodium or potassium salts of the propanoic acid moiety to enhance dissolution .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Answer :

  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
  • Dose-response curves : Perform IC50/EC50 determinations with ≥3 replicates to assess reproducibility .
  • Mechanistic studies : Employ siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What experimental design principles should guide in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

  • Answer :

  • Dosing regimen : Use a crossover design with staggered administration (e.g., IV vs. oral) in rodent models .
  • Sampling intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis .
  • Control groups : Include vehicle-treated and positive-control cohorts to account for metabolic variability .

Q. How can regioselectivity challenges in the synthesis of analogs with modified pyrido-triazolo-pyrimidine scaffolds be resolved?

  • Answer :

  • Computational modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways .
  • Protecting groups : Temporarily block reactive positions (e.g., 6-oxo group) to direct substitution to desired sites .
  • High-throughput screening : Test >50 reaction conditions (solvent, catalyst, temperature) to identify optimal regioselectivity .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

  • Answer :

  • Biodegradation assays : Use OECD 301 protocols to assess aerobic degradation in soil/water matrices .
  • Trophic transfer studies : Expose Daphnia magna and zebrafish embryos to measure bioaccumulation factors (BCFs) .
  • QSAR modeling : Predict toxicity endpoints (e.g., LC50) based on structural descriptors like logP and polar surface area .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency in different assay formats (e.g., fluorometric vs. radiometric)?

  • Answer :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .
  • Allosteric effects : Test for non-competitive inhibition via Lineweaver-Burk plots .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data with high variability?

  • Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for p<0.05 significance) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints .

Tables for Key Data

Parameter Example Data Source
Synthetic Yield Optimization59–83% via reflux in DMF/POCl3
LC-MS Purity Threshold>95% (HPLC, C18 column)
Ecotoxicological BCF1.2–3.8 (predicted for Daphnia magna)
Plasma Half-life (Mouse)2.3 ± 0.4 hours (IV administration)

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